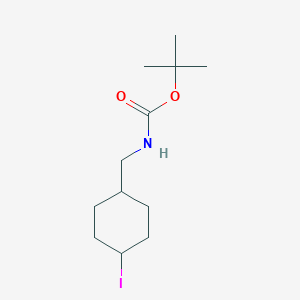

N-Boc-1-(4-iodocyclohexyl)methanamine

Description

N-Boc-1-(4-iodocyclohexyl)methanamine is a Boc (tert-butyloxycarbonyl)-protected amine derivative featuring a cyclohexyl scaffold substituted with an iodine atom at the 4-position. Its molecular structure comprises a methanamine group (-CH2NH2) attached to the cyclohexane ring, where the amine is protected by the Boc group, a widely used strategy to prevent unwanted reactivity during synthetic processes . The iodine substituent introduces significant steric and electronic effects, making the compound valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) or as a precursor in radiopharmaceuticals.

Properties

IUPAC Name |

tert-butyl N-[(4-iodocyclohexyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKKJUDCPDFVPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(CC1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-(4-iodocyclohexyl)methanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors. This method enhances efficiency and productivity by allowing the reaction to proceed under controlled conditions with minimal workup steps. Solid Brønsted acid catalysts, such as H-BEA zeolite, can be used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-(4-iodocyclohexyl)methanamine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or oxalyl chloride in methanol.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

Deprotection: Trifluoroacetic acid (TFA) or oxalyl chloride in methanol are commonly used for Boc deprotection.

Major Products Formed:

Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

Deprotection: The primary amine, 1-(4-iodocyclohexyl)methanamine, is formed upon removal of the Boc group.

Scientific Research Applications

N-Boc-1-(4-iodocyclohexyl)methanamine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-1-(4-iodocyclohexyl)methanamine primarily involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-Boc-1-(4-iodocyclohexyl)methanamine with structurally related compounds, emphasizing substituent effects, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Iodine : Enhances molecular weight and polarizability, facilitating nucleophilic substitution or halogen-bonding interactions. Its large atomic radius increases steric hindrance compared to ethynyl or methoxy groups.

- Ethynyl : Enables click chemistry via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a critical tool in bioconjugation .

- Methoxy : Electron-donating groups on aromatic rings modulate electronic density, favoring electrophilic aromatic substitution .

Functional Group Impact :

- Boc Protection : Stabilizes amines against oxidation or undesired reactions during synthesis. Removal under acidic conditions (e.g., TFA) regenerates the free amine.

- Carboxamide : Introduces hydrogen-bonding capability, often exploited in drug-receptor interactions .

Physical Properties :

- Iodine’s hydrophobicity likely reduces aqueous solubility compared to methoxy or ethynyl analogs.

- The Boc group typically confers solid-state stability, as seen in related compounds (e.g., white-to-yellow solids in ).

Synthetic Utility :

- The iodine substituent positions this compound as a versatile intermediate for metal-catalyzed cross-couplings (e.g., with boronic acids).

- Ethynyl analogs () are preferred for modular bioconjugation, while dimethoxyphenyl derivatives () suit aromatic functionalization.

Biological Activity

N-Boc-1-(4-iodocyclohexyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom attached to a cyclohexyl ring. This structure influences its lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The iodine substitution enhances the compound's lipophilicity, facilitating membrane permeability and intracellular target interaction. The Boc group serves as a protective moiety that can be removed under specific conditions, allowing for further functionalization or interaction with biological systems.

1. Receptor Modulation

This compound has been investigated for its role as a positive modulator of AMPA receptors, which are critical in synaptic transmission and plasticity. The modulation of these receptors could have implications in treating neurological disorders.

2. Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of proliferation pathways or the induction of cell cycle arrest.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against glioblastoma cell lines, with IC50 values ranging from 5 to 20 µM, indicating potent cytotoxicity.

- Study 2: A pharmacological investigation highlighted the compound's ability to enhance AMPA receptor-mediated neurotransmission in vitro, suggesting potential applications in cognitive enhancement therapies.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | IC50 values between 5-20 µM against glioblastoma |

| Neuropharmacology Journal | AMPA Receptor Modulation | Enhanced neurotransmission observed in vitro |

| Cancer Research | Apoptosis Induction | Induced apoptosis in various cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.